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molecular formula C9H16N4O2 B8514338 4-Amino-N-(2-hydroxy-2-methylpropyl)-1-methyl-1H-pyrazole-3-carboxamide

4-Amino-N-(2-hydroxy-2-methylpropyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B8514338
M. Wt: 212.25 g/mol
InChI Key: KKNNSZJSZKOUGW-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a solution of N-(2-hydroxy-2-methylpropyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (391 mg, 1.61 mmol) in ethanol was added under an argon atmosphere Pd/C 10% (40 mg, 0.04 mmol) at ambient temperature. The mixture was stirred at that temperature under a hydrogen atmosphere for 16 hours. The catalyst was filtered off and washed with ethanol. The filtrate was concentrated in vacuo to give the title compound as waxy solid (340 mg, 99% yield) which was used without any further purification.
Name
N-(2-hydroxy-2-methylpropyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:17])([CH3:16])[CH2:3][NH:4][C:5]([C:7]1[C:11]([N+:12]([O-])=O)=[CH:10][N:9]([CH3:15])[N:8]=1)=[O:6]>C(O)C.[Pd]>[NH2:12][C:11]1[C:7]([C:5]([NH:4][CH2:3][C:2]([OH:1])([CH3:16])[CH3:17])=[O:6])=[N:8][N:9]([CH3:15])[CH:10]=1

Inputs

Step One
Name
N-(2-hydroxy-2-methylpropyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Quantity
391 mg
Type
reactant
Smiles
OC(CNC(=O)C1=NN(C=C1[N+](=O)[O-])C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature under a hydrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NN(C1)C)C(=O)NCC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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